One study describes the synthesis of 3-Bromopyridine-4-thiol as an intermediate step in the preparation of other compounds []. This suggests that researchers may be using 3-Bromopyridine-4-thiol as a building block for the synthesis of more complex molecules with potential applications in various fields.
The limited published research on 3-Bromopyridine-4-thiol suggests potential for further exploration in various scientific research areas. Its unique chemical structure, combining a pyridine ring, a bromine atom, and a thiol group, could hold promise for applications in:
3-Bromopyridine-4-thiol, also known as 3-bromo-1H-pyridine-4-thione, is a heterocyclic compound characterized by the presence of a bromine atom and a thiol group attached to a pyridine ring. Its chemical formula is , and it has a molecular weight of approximately 202.06 g/mol. The compound features a five-membered aromatic ring with nitrogen, sulfur, and bromine substituents, which contribute to its unique chemical properties and reactivity.
The synthesis of 3-bromopyridine-4-thiol can be achieved through various methods:
3-Bromopyridine-4-thiol has several applications in different fields:
Studies on interaction mechanisms involving 3-bromopyridine-4-thiol focus on its reactivity with various biological targets. These interactions may include:
Several compounds share structural similarities with 3-bromopyridine-4-thiol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromopyridine | Bromine at the 2-position | Different substitution pattern affects reactivity |
| 4-Bromothiophenol | Contains a bromophenol structure | Exhibits strong electron-withdrawing properties |
| 3-Mercaptopyridine | Contains a mercapto group instead of bromine | More reactive due to the absence of halogen |
| 3-Pyridylthiourea | Contains a thiourea functional group | Potentially useful in agricultural applications |
The uniqueness of 3-bromopyridine-4-thiol lies in its combination of bromination and thiolation on the pyridine ring, which can lead to distinctive reactivity patterns not observed in other similar compounds. This makes it an interesting candidate for further research and development in various scientific fields.
The molecule features a pyridine ring substituted at the 3-position with bromine and at the 4-position with a thiol group. Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₅H₄BrNS | |
| Molecular weight | 190.06 g/mol | |
| IUPAC name | 3-bromo-1H-pyridine-4-thione | |
| SMILES | SC1=C(Br)C=NC=C1 | |
| XLogP3 | 1.9 (predicted) |
The thiol group exists predominantly in the thione tautomeric form due to resonance stabilization with the pyridine nitrogen. This tautomerization enhances its reactivity in metal-coordination and nucleophilic substitution reactions.
Characteristic spectroscopic data:
3-Bromopyridine-4-thiol exhibits the molecular formula C₅H₄BrNS with a precisely determined molecular weight of 190.06 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 82264-72-0 and carries the MDL number MFCD28337455 [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-bromo-1H-pyridine-4-thione, which reflects its structural characteristics and tautomeric preference [3] [4]. The InChI key JXMSCHXZXYCDEM-UHFFFAOYSA-N provides a unique digital identifier for computational and database applications [1] [3].
| Property | Value |
|---|---|
| Chemical Formula | C₅H₄BrNS |
| Molecular Weight | 190.06 g/mol |
| IUPAC Name | 3-bromo-1H-pyridine-4-thione |
| CAS Number | 82264-72-0 |
| InChI Key | JXMSCHXZXYCDEM-UHFFFAOYSA-N |
| MDL Number | MFCD28337455 |
The molecular architecture of 3-bromopyridine-4-thiol is founded upon a six-membered pyridine ring system that maintains planarity characteristic of aromatic heterocycles [5] [6]. The pyridine ring exhibits bond angles of approximately 120 degrees, consistent with trigonal planar hybridization around each carbon atom in the aromatic system [7] [6]. The nitrogen atom within the ring adopts a similar geometric arrangement while retaining its lone pair of electrons in an sp² orbital perpendicular to the ring plane [5] [8].
The carbon-nitrogen bonds within the pyridine ring measure approximately 1.35 Angstroms, which is shorter than typical single carbon-nitrogen bonds due to aromatic delocalization [5] [9]. The carbon-carbon bonds in the ring system exhibit lengths of approximately 1.39 Angstroms, representing the intermediate character between single and double bonds characteristic of aromatic systems [5] [10]. The carbon-sulfur bond in the thione functional group displays partial double bond character with a length typically ranging from 1.65 to 1.70 Angstroms [11]. The carbon-bromine bond maintains a length of approximately 1.90 Angstroms, reflecting the polar covalent nature of the halogen-carbon interaction [5].
The overall molecular geometry remains essentially planar, with the sulfur atom and bromine substituent positioned in the same plane as the pyridine ring [10] [8]. This planarity facilitates optimal orbital overlap for aromatic stabilization and influences the compound's spectroscopic and chemical properties [5] [12].
| Bond Type | Typical Length/Angle | Characteristics |
|---|---|---|
| C-N (pyridine ring) | ~1.35 Å | Aromatic character, shorter than single C-N bond |
| C-C (pyridine ring) | ~1.39 Å | Aromatic delocalization, intermediate between single/double |
| C-S (thione) | ~1.65-1.70 Å | Partial double bond character in thione form |
| C-Br | ~1.90 Å | Polar covalent bond |
| Ring bond angles | ~120° (aromatic) | Planar aromatic ring geometry |
3-Bromopyridine-4-thiol exists in dynamic equilibrium between two primary tautomeric forms: the thiol form (3-bromo-4-mercaptopyridine) and the thione form (3-bromo-1H-pyridine-4-thione) [13] [14]. The thione tautomer predominates under most conditions, as evidenced by the preferred International Union of Pure and Applied Chemistry nomenclature and structural databases [3] [4] [15].
The tautomeric equilibrium is influenced by several factors including solvent polarity, temperature, and intermolecular hydrogen bonding capabilities [14] [16]. In aqueous solutions and polar protic solvents, the thione form is generally favored due to enhanced resonance stabilization and optimal hydrogen bonding geometry [13] [14]. The thione tautomer benefits from delocalization of electron density across the pyridine ring system, which compensates for the loss of aromaticity in one resonance contributor [13].
The predominance of the thione form can be rationalized through consideration of resonance stabilization patterns [13] [14]. While the thiol form maintains full aromaticity in its primary resonance structure, the charged resonance contributor places positive charge on the less electronegative sulfur atom [13]. Conversely, the thione form, despite having one non-aromatic resonance contributor, places negative charge on the more electronegative sulfur atom in its charged resonance form, providing superior electrostatic stabilization [13] [16].
Experimental evidence from nuclear magnetic resonance spectroscopy and crystallographic studies consistently supports the thione form as the predominant tautomer in both solution and solid state [14] [16]. The equilibrium position may shift under specific conditions, but the thione tautomer remains the thermodynamically preferred form under standard laboratory conditions [14].
3-Bromopyridine-4-thiol presents as a solid material under standard laboratory conditions [1] [2] [3]. Commercial samples typically exhibit a light yellow to yellow coloration, which may vary slightly depending on purity and storage conditions [2]. The compound maintains its solid state at room temperature and requires controlled storage conditions to preserve stability [1] [3].
The crystalline nature of the compound contributes to its solid appearance, and the material demonstrates sufficient stability for routine handling under inert atmospheric conditions [1] [3]. Temperature-controlled storage between 2 and 8 degrees Celsius is recommended to maintain optimal stability and prevent degradation [1] [3].
The solubility characteristics of 3-bromopyridine-4-thiol are influenced by its heterocyclic structure, the presence of the thiol/thione functional group, and the bromine substituent [17] [18]. The compound exhibits limited solubility in water due to its predominantly organic character and the hydrophobic nature of the bromine substituent [17] [18].
In organic solvents, the compound demonstrates enhanced solubility, particularly in polar aprotic solvents such as dimethyl sulfoxide and acetonitrile [19] [20]. Chlorinated solvents including chloroform and dichloromethane also provide suitable dissolution media for analytical and synthetic applications [21] [19]. The tautomeric equilibrium between thiol and thione forms may be influenced by solvent selection, with polar protic solvents generally favoring the thione tautomer [14] [16].
Specific melting and boiling point data for 3-bromopyridine-4-thiol are not extensively documented in the available literature [22] [23]. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior [17] [24]. The parent compound 3-bromopyridine exhibits a melting point of negative 27 degrees Celsius and a boiling point of 173 degrees Celsius [17] [24].
The presence of the thiol/thione functional group in 3-bromopyridine-4-thiol would be expected to increase both melting and boiling points relative to the parent bromopyridine due to enhanced intermolecular interactions [24] [25]. The capacity for hydrogen bonding and dipole-dipole interactions associated with the sulfur-containing functional group contributes to stronger intermolecular forces and consequently higher thermal transition temperatures [20] [14].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3-bromopyridine-4-thiol through both proton and carbon-13 analyses [21] [19]. Proton nuclear magnetic resonance spectra of 3-bromopyridine-4-thiol in deuterated chloroform typically display characteristic aromatic proton signals in the chemical shift range of 6.5 to 8.7 parts per million [21] [26]. The aromatic protons exhibit distinct coupling patterns reflecting their positions within the substituted pyridine ring system [21] [27].
The proton associated with the thiol functional group, when present in the thiol tautomer, appears as a characteristic signal that may be subject to rapid exchange under certain conditions [19] [14]. However, given the predominance of the thione tautomer, the exchangeable proton signal from the nitrogen-hydrogen bond is more commonly observed [19] [14].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon atom within the pyridine ring system [27] [28]. The carbon atoms directly bonded to nitrogen, bromine, and sulfur exhibit characteristic chemical shifts that reflect the electronic environment imposed by these heteroatoms [27] [29]. The carbon bearing the bromine substituent typically appears downfield due to the deshielding effect of the halogen [27] [30].
The carbon involved in the thione functional group displays a distinctive chemical shift pattern consistent with partial double bond character and resonance delocalization [28] [29]. Integration patterns and multiplicity data provide confirmation of the molecular structure and substitution pattern [28] [30].
| Nuclear Magnetic Resonance Parameter | Characteristics |
|---|---|
| ¹H Chemical Shifts | δ 6.5-8.7 ppm for aromatic protons |
| ¹³C Chemical Shifts | δ 100-160 ppm for aromatic carbons |
| Coupling Patterns | Characteristic aromatic coupling |
| Exchange Behavior | NH proton subject to exchange |
Infrared spectroscopy of 3-bromopyridine-4-thiol reveals characteristic absorption bands that confirm the presence of key functional groups and structural features [31] [26]. The thione functional group exhibits a distinctive carbon-sulfur stretching vibration typically observed in the range of 1100 to 1200 wavenumbers [20] [32]. This absorption provides direct evidence for the predominant thione tautomer under standard conditions [20].
Aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the fingerprint region between 1400 and 1600 wavenumbers, consistent with the pyridine ring system [31] [26]. The presence of the bromine substituent influences the overall vibrational spectrum through both mass effects and electronic perturbations [31] [26].
The nitrogen-hydrogen stretching vibration, when present in the thione tautomer, contributes to the spectral profile in the higher frequency region [19] [32]. Additional skeletal vibrations and out-of-plane bending modes provide supplementary structural information [31] [26].
Ultraviolet-visible spectroscopy of 3-bromopyridine-4-thiol reveals electronic transitions characteristic of the extended π-system encompassing the pyridine ring and thione functional group [33] [34]. The primary absorption features arise from π→π* transitions associated with the aromatic pyridine system, typically observed in the wavelength range of 250 to 300 nanometers [34] [20].
The thione functional group contributes additional electronic transitions, including n→π* transitions involving the sulfur lone pairs [34] [16]. These transitions generally appear at longer wavelengths compared to the aromatic π→π* transitions and exhibit lower extinction coefficients [34] [20].
The bromine substituent influences the electronic spectrum through both inductive and mesomeric effects, potentially causing shifts in absorption maxima and modifications to extinction coefficients [34] [20]. The overall spectral profile provides valuable information regarding the electronic structure and conjugation within the molecule [34].
Mass spectrometric analysis of 3-bromopyridine-4-thiol reveals characteristic fragmentation patterns that confirm molecular structure and provide insight into gas-phase chemistry [35]. The molecular ion peak appears at mass-to-charge ratio 190, corresponding to the intact molecular ion [1] [35]. The presence of bromine generates a characteristic isotope pattern with a secondary peak at mass-to-charge ratio 192, reflecting the natural abundance of bromine-81 [35].
Common fragmentation pathways include loss of the sulfur atom or hydrogen sulfide, generating fragment ions at lower mass values [35]. The aromatic pyridine ring system typically remains intact during initial fragmentation, with subsequent breakdown occurring through established aromatic fragmentation mechanisms [35].
The bromine substituent may be lost as a neutral bromine atom or through rearrangement processes, leading to characteristic fragment ions [35]. Alpha cleavage adjacent to the heteroatoms represents another significant fragmentation pathway [35]. The overall fragmentation pattern provides confirmation of molecular structure and enables differentiation from structural isomers [35].
| Spectroscopic Technique | Key Characteristics | Typical Range/Pattern |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic proton signals | δ 6.5-8.7 ppm |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbon signals, distinctive heteroatom effects | δ 100-160 ppm |
| Infrared Spectroscopy | C=S stretch, aromatic vibrations | C=S ~1100-1200 cm⁻¹ |
| Ultraviolet-Visible Spectroscopy | π→π* and n→π* transitions | λmax ~250-350 nm |
| Mass Spectrometry | Molecular ion with bromine isotope pattern | M⁺- at 190/192 |
The historical approach starts from unsubstituted pyridine. Bromination in fuming sulfuric acid at one hundred and thirty degrees Celsius gives 3-bromopyridine in up to seventy-five per cent isolated yield after neutralisation and distillation [1] [2]. Subsequent thiolation at the four-position is accomplished by nucleophilic substitution of 4-chloropyridine with alkali-metal polysulfide, followed by bromine-induced halogen exchange; the overall laboratory yield does not exceed twenty-two per cent owing to poor sulphur nucleophilicity under strongly basic conditions [3] [4].
| Classical two-step route | Key reagents | Temperature (°C) | Time (h) | Overall yield (%) |
|---|---|---|---|---|
| Bromination of pyridine | Bromine, sulfuric acid (ninety-five per cent) | 135 | 8 | 75 [2] |
| Polysulfide thiolation of 4-chloropyridine | Sodium polysulfide (x ≈ 4) | Reflux in water | 3 | 22 [3] |
Direct substitution of 4-chloropyridine by sodium polysulfide remains the prototype thiolation. Proton nuclear magnetic resonance analysis of the crude product reveals a mercapto content consistent with a statistical x value of three to four sulphur atoms, which are removed under acidic work-up [3]. Despite its low yield, the method established the feasibility of installing a thiol group on the activated four-position without pre-metalation.
Electrophilic bromination of 4-mercaptopyridine proceeds selectively at the three-position when bromine is delivered in oleum, because the thiol strongly deactivates the adjacent two- and six-positions [5]. In a typical experiment at fifty degrees Celsius the mono-brominated product is obtained in seventy-one per cent yield after high-performance liquid chromatographic purification [5]. Hypervalent iodine mediated activation of molecular bromine further increases regioselectivity, enabling complete conversion within thirty minutes at room temperature [6].
Zincke-imine ring activation followed by electrophilic bromination directs halogen exclusively to the three-position; after hydrolytic rearomatisation, yields of ninety to ninety-two per cent are reported on gram scale [7]. Combining this step with a subsequent metal-free thiol–pyridine coupling gives an overall sixty-eight per cent yield of the target compound with no over-bromination detected by high-resolution mass spectrometry.
Copper-catalysed carbon–hydrogen thiolation employs 4-mercaptan sources (for example benzenethiol) and stoichiometric copper(I) iodide under an oxygen atmosphere to install the sulphur at the four-position of 3-bromopyridine in sixty-five to seventy-two per cent isolated yield, with two molar per cent metal loading and two, two-bipyridine as ligand [8]. Parallel studies show that palladium-assisted cross-coupling of 3-bromopyridine with in situ generated potassium thioacetate reaches eighty-four per cent yield after one hour at eighty degrees Celsius, and the protecting group is removed quantitatively during acidic work-up [9].
Continuous-flow microreactors permit direct bromination of 4-mercaptopyridine with elemental bromine generated in situ from hydrogen peroxide and hydrobromic acid, reducing bromine inventory by eighty per cent and eliminating hydrobromic acid effluent [10]. In parallel, electrochemical thiolation that uses disulphide as both mediator and sulphur donor proceeds at ambient temperature in aqueous ethanol, achieving fifty-eight per cent yield with a specific energy demand of nine watt-hours per gram of product [11].
| Selected modern routes | Catalyst / activation | Solvent | Yield (%) | Atom economy (%) |
|---|---|---|---|---|
| Zincke-imine bromination → acidic work-up | Triflic anhydride mediated | Acetonitrile | 90 [7] | 78 |
| Copper-catalysed carbon–hydrogen thiolation | Copper(I) iodide, two, two-bipyridine, oxygen | Dimethyl sulphoxide | 68 [8] | 82 |
| Palladium-assisted thioacetate coupling | Tetrakis(triphenylphosphine)palladium | Dimethylformamide | 84 [9] | 74 |
| Electrochemical disulphide thiolation | Graphite anode, stainless cathode | Ethanol–water | 58 [11] | 88 |
The high-yield bromination route described in patent CN 104974081 optimises the bromine-to-pyridine molar ratio at three point seven to one and fixes the temperature at one hundred and thirty-five degrees Celsius, improving reproducibility across one-hundred litre reactors [2]. Bench studies confirm that reducing water content in the sulphuric acid below five per cent prevents dimeric by-products and stabilises colour.
| Sulphuric acid concentration (%) | Isolated yield of 3-bromopyridine (%) |
|---|---|
| Eighty | 65 [2] |
| Ninety | 70 [2] |
| Ninety-five | 75 [2] |
Scaling the subsequent copper-catalysed thiolation to twenty kilogram batches required continuous nitrogen stripping to remove hydrogen sulphide and maintain catalyst activity; doing so increased space–time yield from one hundred and ten to one hundred and forty grams per litre per hour.
Multivariate design of experiments showed that increasing thiol concentration beyond one point two molar decreases selectivity because of disulphide formation. The optimal point identified uses one point one equivalents of thiol, five molar per cent potassium carbonate, and two molar per cent copper(I) iodide at seventy degrees Celsius for two hours, affording an eighty-six per cent isolated yield with less than one per cent disulphide impurity [8].
Commercial lots marketed by analytical suppliers specify an assay of at least ninety-eight per cent by high-performance liquid chromatography, a water content below zero point five per cent by Karl Fischer titration, and a bromide residual limit below fifty parts per million [12]. Proton nuclear magnetic resonance spectra show a singlet at eight point sixty parts per million (hydrogen at the two-position) and a broad resonance at three point five parts per million attributable to the thiol proton; integration ratios serve as routine identity confirmation.
| Parameter | Specification | Analytical method |
|---|---|---|
| Assay | ≥ 98 per cent | High performance liquid chromatography [12] |
| Water content | ≤ 0.5 per cent | Karl Fischer titration [12] |
| Inorganic bromide | ≤ 50 parts per million | Ion chromatography [12] |
| Disulphide impurity | ≤ 1 per cent | Proton nuclear magnetic resonance integration [8] |